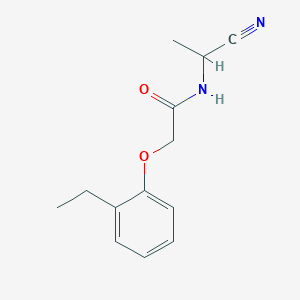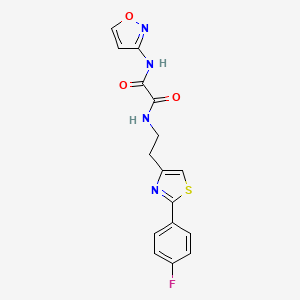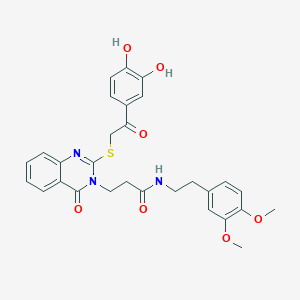
3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C29H29N3O7S and its molecular weight is 563.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. The research found that certain analogues displayed significant broad-spectrum antitumor activities. These compounds were considerably more potent compared to the positive control, 5-fluorouracil, highlighting their potential in cancer therapy. Molecular docking studies further supported these findings, showing similar binding modes to known antitumor agents, suggesting a mechanism through inhibition of specific kinases such as EGFR-TK and B-RAF kinase, which are critical in the development of various cancer types (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Another study focused on the synthesis of novel derivatives of 2-thioxoquinazolin-4(3H)-ones, which share a core structure with the compound . These derivatives were evaluated for their antimicrobial and anticonvulsant activities. Selected compounds showed broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Furthermore, certain derivatives demonstrated potent anticonvulsant activity, as assessed by the maximal electroshock (MES) convulsion method, indicating their potential as leads for the development of new antimicrobial and anticonvulsant medications (A. Rajasekaran et al., 2013).
Anticancer Agents Development
Research into the development of anticancer agents led to the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, closely related to the chemical . These compounds were tested against various cancer cell lines, including A549, HeLa, MCF-7, and U2OS. The study revealed that many of these compounds exhibited moderate to high antitumor activities, with some showing more potent inhibitory effects than the positive control, 5-fluorouracil. One compound, in particular, demonstrated a significant ability to induce apoptosis in HeLa cells, suggesting its potential as a novel anticancer agent (Yilin Fang et al., 2016).
Propiedades
IUPAC Name |
3-[2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O7S/c1-38-25-10-7-18(15-26(25)39-2)11-13-30-27(36)12-14-32-28(37)20-5-3-4-6-21(20)31-29(32)40-17-24(35)19-8-9-22(33)23(34)16-19/h3-10,15-16,33-34H,11-14,17H2,1-2H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVAAGVDCWCIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)

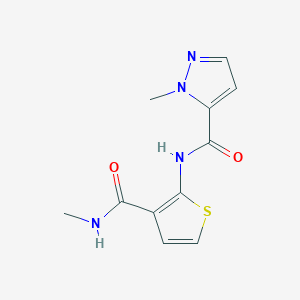

![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
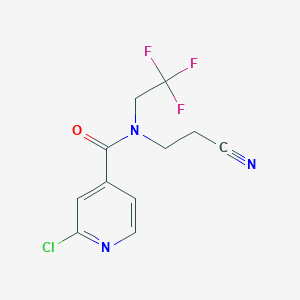
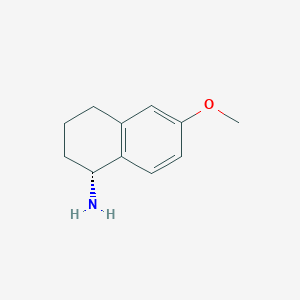
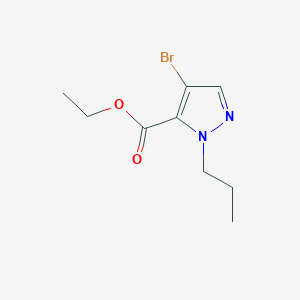
![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
